4-Nitrobenzoyl isocyanate
Overview
Description
4-Nitrobenzoyl isocyanate is an organic compound with the chemical formula C8H4N2O4. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an isocyanate group (-NCO). This compound is known for its bright yellow crystalline appearance and its use in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzoyl chloride with sodium azide, followed by thermal decomposition to yield the isocyanate. Another method includes the reaction of 4-nitroaniline with phosgene, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene due to its efficiency in converting amines to isocyanates. due to the toxic nature of phosgene, alternative methods such as the use of carbon monoxide and dimethyl carbonate are being explored to reduce environmental and health risks .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: Under certain conditions, this compound can polymerize to form polyurethanes.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Catalysts: Various catalysts can be used to enhance the reaction rates, including metal catalysts like zinc.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
4-Nitrobenzoyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-nitrobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable urea and carbamate linkages. The nitro group (-NO2) on the benzene ring can also influence the reactivity of the compound by withdrawing electron density, making the isocyanate group even more electrophilic .
Comparison with Similar Compounds
4-Nitrophenyl isocyanate: Similar in structure but lacks the benzoyl group.
4-Nitrobenzyl isocyanate: Contains a benzyl group instead of a benzoyl group.
4-Nitrobenzoyl chloride: Precursor to 4-nitrobenzoyl isocyanate, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both the nitro and isocyanate groups, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile applications in organic synthesis and polymer chemistry .
Properties
IUPAC Name |
4-nitrobenzoyl isocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCVWVLUBDJADC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447638 | |
Record name | 4-nitrobenzoylisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-37-4 | |
Record name | 4-nitrobenzoylisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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